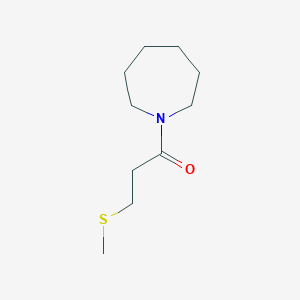![molecular formula C21H18N2O4S2 B2939466 6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1207030-31-6](/img/structure/B2939466.png)
6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyrimidine ring, and a phenyl ring. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, pinacol boronic esters, which are similar to the boronic ester in this compound, are often used as building blocks in organic synthesis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the pyrimidine ring could participate in electrophilic aromatic substitution reactions .科学的研究の応用
Corrosion Inhibition
Pyrimidine derivatives, such as the one , have been studied for their potential as corrosion inhibitors for metals in acidic environments. Research indicates that these compounds can effectively prevent the corrosion process by adsorbing onto the metal surface, thereby protecting the metal from acidic damage. Computational studies provide insights into how different substituents on the pyrimidine ring influence corrosion inhibition and adsorption behavior, suggesting applications in materials science and engineering (Soltani et al., 2015).
Crystal Structures and Molecular Interactions
The structural analysis of pyrimidine derivatives, including their interactions with other molecules and ions, offers valuable information for the design of new compounds with desired properties. Studies on pyrimethamine, a related antifolate drug, and its interaction with sulfonate and carboxylate groups highlight the potential of these compounds in pharmaceutical applications. The understanding of hydrogen-bonded structures and motifs in these compounds can guide the synthesis of new materials with specific molecular recognition capabilities (Balasubramani et al., 2007).
Antibacterial Properties
The antibacterial properties of pyrimido[4,5-d]pyrimidine derivatives have been explored, with studies showing that certain compounds exhibit significant antibacterial activity. The synthesis and structural confirmation of these compounds, followed by testing against selected bacterial strains, reveal their potential as antibacterial agents. The activity of these compounds is attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to the phenyl rings, suggesting their use in developing new antibiotics (Cieplik et al., 2008).
Polymer Science
Research into the synthesis of polymers containing pyrimidine rings and related structures has shown promise in the development of materials with novel properties. For instance, sulfonated polyimides containing pendant perfluorosulfonic acid groups exhibit high proton conductivity and thermal stability, making them suitable for use in fuel cell membranes and other advanced material applications (Saito et al., 2011).
特性
IUPAC Name |
methyl 5-[(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-3-23-19(24)18-15(11-17(29-18)13-7-5-4-6-8-13)22-21(23)28-12-14-9-10-16(27-14)20(25)26-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAFTIXQVXBVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2939386.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939389.png)
![3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2939390.png)

![(5-Bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2939394.png)
![7-benzyl-1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939397.png)
![2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide](/img/structure/B2939398.png)
![diethyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2939400.png)
![(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B2939401.png)

![3-[[1-[2-(Triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939403.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)